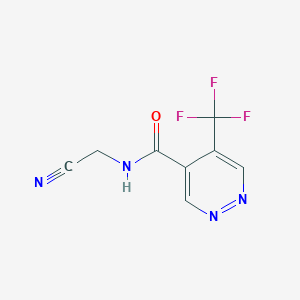

N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide

Description

N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide is a pyridazine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyridazine ring and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further substituted with a cyanomethyl (-CH₂CN) group. Pyridazine-based compounds are less common than pyridine or pyrimidine analogs, but their electron-deficient nature and planar structure make them attractive for medicinal chemistry and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyanomethyl substituent may influence hydrogen-bonding interactions or reactivity.

Properties

CAS No. |

872780-83-1 |

|---|---|

Molecular Formula |

C8H5F3N4O |

Molecular Weight |

230.15 g/mol |

IUPAC Name |

N-(cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide |

InChI |

InChI=1S/C8H5F3N4O/c9-8(10,11)6-4-15-14-3-5(6)7(16)13-2-1-12/h3-4H,2H2,(H,13,16) |

InChI Key |

NUTMMORVGWAHMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=N1)C(F)(F)F)C(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(trifluoromethyl)pyridazine-4-carboxylic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Calculated Properties

*logP values estimated using fragment-based methods.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis may parallel methods for pyrazole/furan carboxamides (e.g., coupling cyanomethylamine to a pyridazine acid chloride) .

- Activity Gaps: Unlike nitro-substituted analogs (e.g., 21 ), the target lacks empirical data on trypanocidal or antimicrobial effects.

- Metabolic Stability : The -CF₃ group suggests superior metabolic stability compared to nitro-containing compounds, aligning with trends in 1013980-02-3 .

Biological Activity

N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyanomethyl group and a trifluoromethyl group. Its empirical formula includes carbon, hydrogen, nitrogen, oxygen, and fluorine, contributing to its unique chemical properties. The specific substitution pattern on the pyridazine ring enhances its biological activity compared to structurally similar compounds.

Biological Activities

Research highlights several biological activities associated with N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide:

- Anticancer Activity : The compound exhibits inhibitory effects on critical signaling pathways involved in tumor growth. Studies have shown that it can inhibit various cancer cell lines by interfering with growth factor receptors and other molecular targets.

- Antibacterial Properties : Derivatives of this compound have demonstrated significant antibacterial activity, making them potential candidates for treating bacterial infections.

- Mechanism of Action : The biological effects are primarily mediated through the inhibition of specific enzymes or receptors. For instance, it can modulate intracellular calcium levels, affecting cellular processes crucial for tumor proliferation and survival.

Case Studies and Experimental Data

-

Inhibition of Tumor Growth :

- A study assessed the compound's efficacy against various cancer cell lines, revealing IC50 values in the low micromolar range. The mechanism involved the blockade of fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors.

-

Antibacterial Activity :

- In vitro assays demonstrated that derivatives of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.

-

Structure-Activity Relationship (SAR) :

- SAR studies have identified key functional groups that enhance biological activity. For example, modifications to the trifluoromethyl group have been shown to increase potency against specific cancer cell lines.

Comparative Analysis

A comparative analysis with similar compounds reveals the distinct advantages of N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide:

| Compound Name | Anticancer Activity | Antibacterial Activity | Notable Features |

|---|---|---|---|

| N-(Cyanomethyl)-5-(trifluoromethyl)pyridazine-4-carboxamide | High (IC50 < 10 µM) | Moderate (MIC < 10 µg/mL) | Unique trifluoromethyl substitution |

| Flonicamid | Moderate | High (effective against nAChRs in insects) | Selective insecticide |

| Other Pyridazine Derivatives | Variable | Low to Moderate | Less selective for targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.